4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride
Overview
Description
4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The presence of the piperidine and phenyl groups contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent for its anticancer, antiviral, and antimicrobial properties
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride involves binding to specific molecular targets, such as DNA or proteins, through intercalation or inhibition of enzymatic activity . This binding can lead to the disruption of cellular processes, induction of apoptosis, or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidine core and the combination of piperidine and phenyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S.ClH/c1-13-6-5-9-21(11-13)17-15-10-16(14-7-3-2-4-8-14)22-18(15)20-12-19-17;/h2-4,7-8,10,12-13H,5-6,9,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCHWAHNIIEJHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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